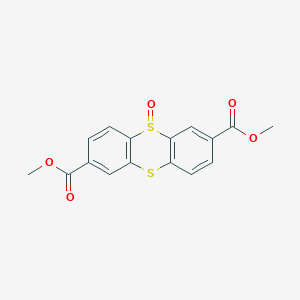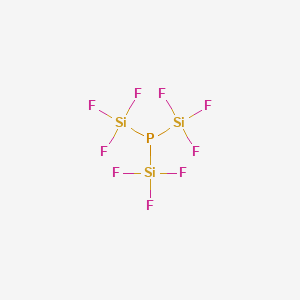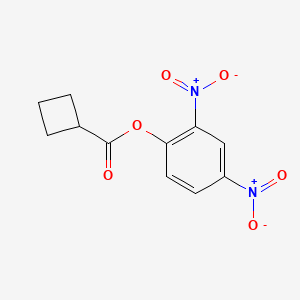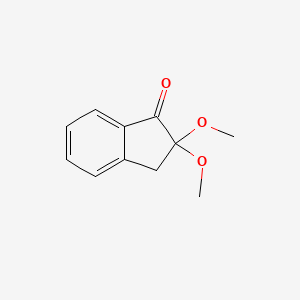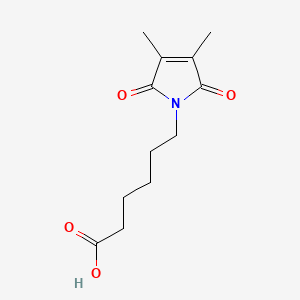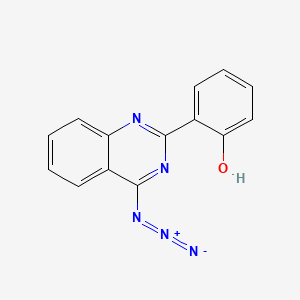
5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 8-methoxyquinolin-2(1H)-one, which is then subjected to acylation with 2-bromobutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromobutanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxyquinoline moiety can interact with aromatic residues in the active site, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobutane: A simpler alkyl halide with similar reactivity.
8-Methoxyquinoline: A parent compound with similar structural features.
Quinoline Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one is unique due to the combination of the bromobutanoyl and methoxyquinoline moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
63404-85-3 |
|---|---|
Fórmula molecular |
C14H14BrNO3 |
Peso molecular |
324.17 g/mol |
Nombre IUPAC |
5-(2-bromobutanoyl)-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C14H14BrNO3/c1-3-10(15)14(18)9-4-6-11(19-2)13-8(9)5-7-12(17)16-13/h4-7,10H,3H2,1-2H3,(H,16,17) |
Clave InChI |
XPHUXGZCYFKQDB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=C2C=CC(=O)NC2=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


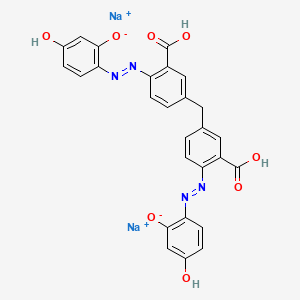
![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
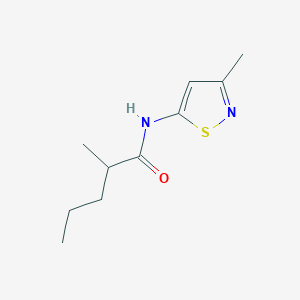
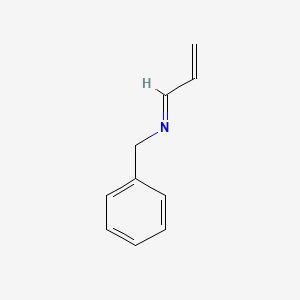
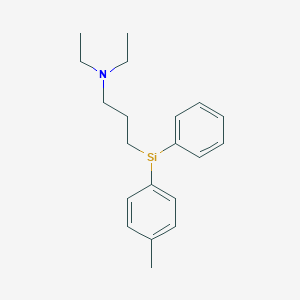
![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
